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Compound of Interest

Compound Name: 3-Bromo-5-hydroxybenzonitrile
CAS No.: 60186-24-5; 770718-92-8
Cat. No.: B2509978
Get Quote
. J

Application Note: Strategic Utilization of 3-Bromo-5-hydroxybenzonitrile in Pharmaceutical
Synthesis

Executive Summary

3-Bromo-5-hydroxybenzonitrile (CAS: 770718-92-8) represents a "privileged scaffold" in
modern medicinal chemistry. Its value lies in its orthogonal trifunctionality: a phenolic hydroxyl
group (-OH), an aryl bromide (-Br), and a nitrile (-CN). These three distinct reactive handles
allow for sequential, chemoselective functionalization, making it an ideal core for Fragment-
Based Drug Discovery (FBDD) and the synthesis of complex biaryl ethers found in kinase
inhibitors, nuclear receptor modulators (e.g., THR-3 agonists), and anti-infectives.

This guide details the strategic deployment of this intermediate, providing validated protocols
for chemoselective transformations and highlighting its role in recent drug development
campaigns.

Chemical Profile & Strategic Value
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Property Specification

Chemical Name 3-Bromo-5-hydroxybenzonitrile
CAS Number 770718-92-8

Molecular Formula C7H4BrNO

Molecular Weight 198.02 g/mol

Appearance Off-white to pale yellow solid

SNAr / Alkylation (-OH), Pd-Catalyzed Coupling
(-Br), Pinner/Reduction (-CN)

Key Reactivity

Strategic Advantage: Unlike simple di-substituted benzenes, this scaffold allows for the rapid

construction of Aryl-Linker-Aryl architectures. The electron-withdrawing nitrile and bromine
substituents increase the acidity of the phenol (pKa ~7-8), facilitating mild O-alkylation, while

the bromine remains available for late-stage cross-coupling.

Strategic Reactivity Map

The following workflow illustrates the divergent synthesis pathways available from this core

scaffold.

Path A: -OH Functionalization
(K2CO3, R-X or DIAD, R-OH

Path B: -Br Cross-Coupling

Biaryl Ethers / Alkyl Ethers
(via Mitsunobu or SN2)

(Pd(dppf)CI2, Ar-B(OH)2) | (via Suzuki/Buchwald)

3-Bromo-5-hydroxybenzonitrile

Path C1: -CN Reduction
(Core Scaffold) (H2, Raney Ni)

Path C2: -CN Cyclization
(NaN3, NH4Cl)

Biaryl Scaffolds
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Tetrazoles/Amidines
(via Cyclization)
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Figure 1: Divergent synthesis pathways. The scaffold allows for independent modulation of
three vectors.

Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Ether
Synthesis)

Target Application: Synthesis of ether-linked pharmacophores (e.g., SARM1 modulators, THR-3

agonist analogs).

Rationale: The electron-deficient ring makes the phenoxide ion less nucleophilic but highly
acidic. Weak bases are sufficient, avoiding side reactions at the nitrile or bromine.

Materials:

3-Bromo-5-hydroxybenzonitrile (1.0 equiv)[1]

Alkyl Halide / Benzyl Halide (1.1 equiv)

Potassium Carbonate (K2CO3) (2.0 equiv)[2]

Solvent: DMF or Acetonitrile (ACN)

Procedure:

Dissolution: Charge a reaction vessel with 3-Bromo-5-hydroxybenzonitrile (1.0 equiv) and
anhydrous DMF (5 mL/mmol).

» Deprotonation: Add K2COs (2.0 equiv) in a single portion. Stir at room temperature for 15
minutes. The solution may turn yellow due to phenoxide formation.

» Addition: Dropwise add the Alkyl Halide (1.1 equiv).
e Reaction: Heat to 60°C for 4—6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

o Checkpoint: The starting material phenol peak should disappear.
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o Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with
brine (to remove DMF), dry over NazSOa, and concentrate.[3]

 Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Self-Validating Check:

e 1H NMR: Look for the disappearance of the broad singlet (-OH, ~10.5 ppm) and appearance
of the alkyl protons (e.g., -O-CH2- at ~5.1 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling

Target Application: Installation of biaryl systems for kinase inhibitors or anti-TB agents (Mbtl
inhibitors).

Rationale: The bromine atom is activated for oxidative addition. However, the free phenol (if not
protected) can poison Pd catalysts or consume boronic acids. If the phenol is free, use 3+
equivalents of base to keep it fully deprotonated. Ideally, perform this after Protocol A (O-
protection).

Materials:

3-Bromo-5-alkoxybenzonitrile (Product of Protocol A) (1.0 equiv)

Aryl Boronic Acid / Pinacol Ester (1.2 equiv)[1]

Catalyst: Pd(dppf)Clz[2][3]-DCM (0.05 equiv)

Base: K2COs (2 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane

Procedure:

e Degassing: In a microwave vial or round-bottom flask, combine the aryl bromide substrate
and aryl boronic acid in 1,4-Dioxane. Sparge with Nitrogen/Argon for 10 minutes.

o Catalyst Addition: Add Pd(dppf)Cl2-DCM and the aqueous K2COs solution.
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e Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2—4 hours.

o Note: Pd(dppf)Clz is chosen for its resistance to basic conditions and high efficiency with
electron-deficient aryl bromides.

o Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with
water/brine.[3]

 Purification: Flash chromatography.
Troubleshooting:

e Low Yield? If the nitrile hydrolyzes to amide, switch to anhydrous conditions: Cs2COs in
Toluene/DMF at 100°C.

Protocol C: Nitrile Functionalization (Tetrazole
Formation)

Target Application: Bioisostere synthesis for carboxylic acids (e.g., Angiotensin Il receptor
antagonists).

Materials:

Benzonitrile derivative (1.0 equiv)[1]

Sodium Azide (NaNs) (1.5 equiv)

Ammonium Chloride (NH4Cl) (1.5 equiv) or Triethylamine Hydrochloride

Solvent: DMF[3]
Procedure:
o Setup: Combine all reagents in a pressure vessel or round-bottom flask.

¢ Reaction: Heat to 100-110°C for 12—24 hours.
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o Safety Alert: NaNs can form explosive hydrazoic acid if acidified. Maintain basic/neutral pH
during reaction and quench carefully.

o Workup: Cool to RT. Acidify carefully with 1N HCI to pH 3—4 to precipitate the tetrazole or

extract into EtOAC.

Case Studies in Drug Development
Case Study 1: SARM1 Modulators (Neuroprotection)

In the development of SARML1 inhibitors for peripheral neuropathy, the 3-bromo-5-
hydroxybenzonitrile scaffold is used to link a pyridine moiety (via Suzuki coupling) and a
lipophilic tail (via O-alkylation).

o Workflow: (1) Suzuki coupling with 4-methyl-3-pyridylboronic acid — (2) O-alkylation with
benzyl halides.

o Outcome: High-affinity binders that prevent axon degeneration [1].

Case Study 2: Anti-TB Agents (Mbtl Inhibitors)

Researchers targeting Mycobacterium tuberculosis salicylate synthase (Mbtl) utilized this
scaffold.

o Workflow: (1) Suzuki coupling with furan-2-boronic acids — (2) Hydrolysis of the nitrile to a
carboxylic acid (mimicking salicylate).

 Significance: The 3,5-substitution pattern perfectly mimics the salicylate core required for
enzyme active site binding [2].

Safety & Handling
o Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]

« Nitrile Hazard: Metabolization or acidic hydrolysis can release cyanide. Work in a well-
ventilated fume hood.

» Storage: Store at 2—8°C under inert atmosphere (Argon) to prevent phenolic oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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